Enhanced Hydrophilicity from 7-Unit PEG Scaffold Compared to Shorter-PEG DBCO Linkers
Mal-PEG4-bis-PEG3-DBCO incorporates a 7-unit PEG scaffold (PEG4 segment plus bis-PEG3 branch), which provides enhanced aqueous solubility compared to DBCO-PEG4-maleimide (4-unit PEG) or DBCO-PEG2-maleimide (2-unit PEG). Increased PEG length correlates with improved water solubility and reduced aggregation in bioconjugation reactions [1]. The compound demonstrates solubility in polar aprotic solvents including DMSO, DMF, and acetonitrile, with the extended PEG chain enhancing compatibility with aqueous reaction media .
| Evidence Dimension | PEG chain length (number of ethylene glycol units) |
|---|---|
| Target Compound Data | 7 total PEG units (PEG4 + bis-PEG3 branched structure) |
| Comparator Or Baseline | DBCO-PEG4-maleimide: 4 PEG units; DBCO-PEG2-maleimide: 2 PEG units |
| Quantified Difference | +75% PEG length vs. PEG4; +250% vs. PEG2 |
| Conditions | Structural analysis; aqueous solubility correlates positively with PEG chain length |
Why This Matters
Longer PEG chains reduce hydrophobic aggregation and improve conjugate homogeneity, critical for reproducible ADC manufacturing.
- [1] AxisPharm. DBCO-NH-PEG12-Maleimide (PEG spacer length and solubility relationship). 2025. View Source
